molecular formula C9H8FNO B3274250 6-Fluoroindoline-7-carbaldehyde CAS No. 603310-02-7

6-Fluoroindoline-7-carbaldehyde

Cat. No.: B3274250
CAS No.: 603310-02-7
M. Wt: 165.16 g/mol
InChI Key: VNNHXHBENGTRGM-UHFFFAOYSA-N
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Description

6-Fluoroindoline-7-carbaldehyde is a fluorinated indole derivative, which is a significant subunit in many natural products and pharmacologically active compounds. The presence of a fluorine atom in the indole ring enhances its chemical properties, making it a valuable compound in various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoroindoline-7-carbaldehyde typically involves the electrophilic fluorination of indole derivatives. One common method includes the treatment of N-acylindole with trifluoromethyl hypofluorite in a solvent like CF3Cl at low temperatures (e.g., -78°C). This reaction yields a mixture of fluorinated indoline derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar fluorination techniques, optimized for higher yields and purity. The use of advanced fluorinating agents and controlled reaction conditions ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoroindoline-7-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include fluorinated carboxylic acids, alcohols, amines, and various substituted indole derivatives .

Scientific Research Applications

6-Fluoroindoline-7-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.

    Medicine: Explored for its pharmacological properties, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 6-Fluoroindoline-7-carbaldehyde involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to various receptors and enzymes, leading to its biological effects. For example, fluorinated indole derivatives have been shown to inhibit HIV-1 and CB2 cannabinoid receptors .

Comparison with Similar Compounds

  • 4-Fluoroindole
  • 5-Fluoroindole
  • 6-Fluoroindole
  • 7-Fluoroindole

Comparison: 6-Fluoroindoline-7-carbaldehyde is unique due to the specific position of the fluorine atom and the aldehyde functional group. This structural arrangement imparts distinct chemical and biological properties compared to other fluorinated indole derivatives. For instance, while 4-Fluoroindole and 5-Fluoroindole are also fluorinated, their reactivity and biological activities differ significantly due to the position of the fluorine atom .

Properties

IUPAC Name

6-fluoro-2,3-dihydro-1H-indole-7-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c10-8-2-1-6-3-4-11-9(6)7(8)5-12/h1-2,5,11H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNHXHBENGTRGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC(=C2C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Add tert-butyllithium (21.13 ml, 35.93 mmol, 1.7 M solution in heptane) to a solution of 1-(tert-butoxycarbonyl)-2,3-dihydro-6-fluoroindole (3.28 g, 13.82 mmol) in anhydrous tetrahydrofuran (100 ml) at −78 C. Stir for 20 minutes, quench with excess dimethylformamide, and stir for 1 hour at −78 C. Warm to room temperature, add saturated aqueous ammonium chloride, and extract with ethyl acetate. Concentrate the combined organic phases under reduced pressure and subject the residue to silica gel chromatography to provide the desired compound as a bright yellow solid (0.91 g, 42%).
Quantity
21.13 mL
Type
reactant
Reaction Step One
Quantity
3.28 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Yield
42%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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